molecular formula C11H8Cl2N2 B2386832 3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine CAS No. 339008-54-7

3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine

Cat. No.: B2386832
CAS No.: 339008-54-7
M. Wt: 239.1
InChI Key: HGXXGECIGBVSDA-UHFFFAOYSA-N
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Description

“3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine” is a chemical compound with the molecular formula C11H8Cl2N2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring substituted with a chloro group at the 3-position and a (4-chlorophenyl)methyl group at the 6-position . The exact mass of the compound is 238.0064537 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyridazine compounds can undergo various reactions. For instance, 3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 239.10 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 193 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .

Future Directions

The future directions for “3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the wide range of activities associated with pyrazole derivatives , these compounds may have potential for development into therapeutic agents for various conditions.

Properties

IUPAC Name

3-chloro-6-[(4-chlorophenyl)methyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)15-14-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXXGECIGBVSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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